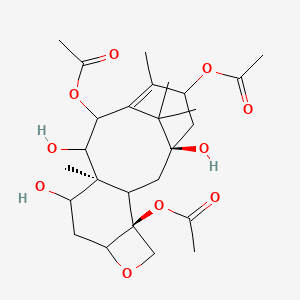
9-DHAB III;13-Acetyl-9-dihydrobaccatin III
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Dihydro-13-acetylbaccatin III is a taxane compound originally isolated from the Canadian yew tree (Taxus canadensis). It is a significant intermediate in the synthesis of paclitaxel, a potent anticancer agent. The compound has a complex molecular structure with the formula C33H42O12 and a molecular weight of 630.69 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 9-Dihydro-13-acetylbaccatin III involves several synthetic routes. One common method is the selective protection and deprotection of the C-7 hydroxyl functionality, which facilitates the synthesis of novel taxol intermediates . Another method involves the selective oxidation of the C-9 hydroxyl without the need for protection of the C-7 hydroxyl .
Industrial Production Methods: Industrial production of 9-Dihydro-13-acetylbaccatin III often involves extraction from the leaves of the Canadian yew tree using patented SuperFluids™ CXP technology followed by segmentation chromatography . This method ensures a high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 9-Dihydro-13-acetylbaccatin III undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for converting the compound into other valuable intermediates and final products.
Common Reagents and Conditions: Common reagents used in the reactions of 9-Dihydro-13-acetylbaccatin III include oxidizing agents for selective oxidation and protecting groups for selective protection and deprotection of hydroxyl functionalities .
Major Products Formed: The major products formed from the reactions of 9-Dihydro-13-acetylbaccatin III include baccatin III and 10-deacetylbaccatin III, which are important intermediates in the synthesis of paclitaxel and docetaxel .
Aplicaciones Científicas De Investigación
9-Dihydro-13-acetylbaccatin III has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as an intermediate in the synthesis of paclitaxel, a drug approved by the FDA for the treatment of various cancers, including breast cancer, non-small cell lung cancer, and ovarian cancer . The compound’s ability to disrupt mitosis by preventing microtubule destabilization makes it a valuable tool in cancer research .
Mecanismo De Acción
The mechanism of action of 9-Dihydro-13-acetylbaccatin III involves the disruption of mitosis by preventing microtubule destabilization and spindle fiber formation in animal cells . This mechanism is similar to that of paclitaxel, which binds to microtubules and stabilizes them, preventing their disassembly and thereby inhibiting cell division .
Comparación Con Compuestos Similares
9-Dihydro-13-acetylbaccatin III is similar to other taxane compounds such as baccatin III and 10-deacetylbaccatin III. it is unique in its abundance in the Canadian yew tree and its role as a key intermediate in the synthesis of paclitaxel . Other similar compounds include 7,9-deacetylbaccatin VI, which also serves as an intermediate in the synthesis of taxane-based drugs .
Propiedades
Fórmula molecular |
C26H38O10 |
|---|---|
Peso molecular |
510.6 g/mol |
Nombre IUPAC |
[(1R,4S,10S)-4,12-diacetyloxy-1,9,11-trihydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] acetate |
InChI |
InChI=1S/C26H38O10/c1-12-16(34-13(2)27)9-25(32)10-17-24(7,18(30)8-19-26(17,11-33-19)36-15(4)29)22(31)21(35-14(3)28)20(12)23(25,5)6/h16-19,21-22,30-32H,8-11H2,1-7H3/t16?,17?,18?,19?,21?,22?,24-,25-,26+/m0/s1 |
Clave InChI |
HZONGTIGNCOSIU-WUAUABDQSA-N |
SMILES isomérico |
CC1=C2C(C([C@@]3(C(CC4[C@](C3C[C@](C2(C)C)(CC1OC(=O)C)O)(CO4)OC(=O)C)O)C)O)OC(=O)C |
SMILES canónico |
CC1=C2C(C(C3(C(CC4C(C3CC(C2(C)C)(CC1OC(=O)C)O)(CO4)OC(=O)C)O)C)O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-13-[5-hydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14783578.png)
![N-[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-4-amine;dihydrochloride](/img/structure/B14783581.png)
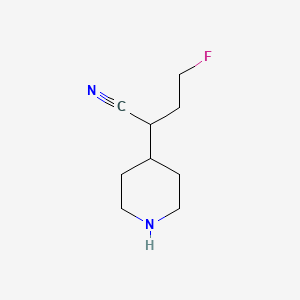
![(2R,3R,4R,5R)-2-(2-amino-9H-purin-9-yl)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-3-methyloxolan-3-yl benzoate](/img/structure/B14783588.png)
![cis-7-Amino-8-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester](/img/structure/B14783594.png)
![2,3-Dibenzoyloxybutanedioic acid;methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14783600.png)
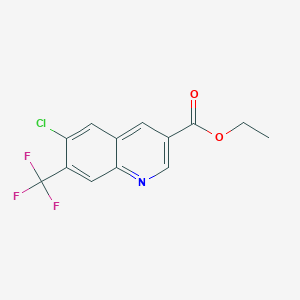
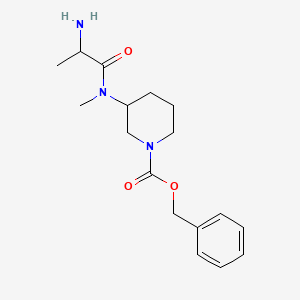
![Tert-butyl 3-[[(2-amino-3-methylbutanoyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14783624.png)

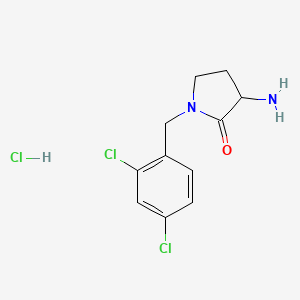
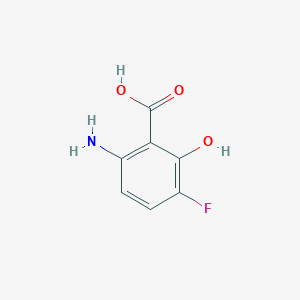
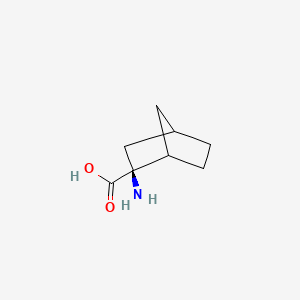
![N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14783666.png)
